

An In-depth Technical Guide to the Solubility of 2-Butylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Butylpyridine**

Cat. No.: **B1583359**

[Get Quote](#)

This guide provides a comprehensive technical overview of the solubility of **2-butylpyridine**, a heterocyclic aromatic compound with applications in the synthesis of pharmaceuticals and other specialty chemicals. Designed for researchers, scientists, and drug development professionals, this document delves into both the theoretical prediction and experimental determination of **2-butylpyridine**'s solubility in various solvents. Given the limited availability of direct experimental data, a significant focus is placed on predictive models, namely Hansen Solubility Parameters (HSP), to provide a robust framework for solvent selection and process optimization.

Introduction to 2-Butylpyridine

2-Butylpyridine (C₉H₁₃N) is a derivative of pyridine with a butyl group attached to the second carbon atom of the pyridine ring.^{[1][2]} Its molecular structure, combining an aromatic, electron-withdrawing pyridine ring with a nonpolar alkyl chain, results in a molecule with moderate polarity and specific intermolecular interaction capabilities. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, purification processes, and formulation development.

Table 1: Physicochemical Properties of **2-Butylpyridine**

Property	Value	Source
CAS Number	5058-19-5	[1] [3] [4]
Molecular Formula	C9H13N	[1] [2]
Molecular Weight	135.21 g/mol	[1]
Appearance	Pale yellow clear liquid (estimated)	[4]
Specific Gravity	0.911 to 0.917 @ 25°C	[4]
Boiling Point	190-192°C @ 760 mmHg	[4]
Flash Point	68.33°C	[4]
Water Solubility	6761 mg/L @ 25°C (estimated)	[4] [5]

Theoretical Prediction of Solubility: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters offer a powerful method for predicting the solubility of a solute in a given solvent based on the principle of "like dissolves like".[\[6\]](#)[\[7\]](#)[\[8\]](#) This model quantifies the cohesive energy density of a substance by dividing it into three components: dispersion (δ_d), polar (δ_p), and hydrogen bonding (δ_h).[\[6\]](#)[\[7\]](#)[\[8\]](#)

Calculation of Hansen Solubility Parameters for 2-Butylpyridine

In the absence of experimentally determined HSP values for **2-butylpyridine**, they can be estimated using group contribution methods.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#) These methods assign specific values to the different functional groups within a molecule to calculate the overall HSPs.

The structure of **2-butylpyridine** can be broken down into the following groups for calculation:

- Pyridine ring
- -CH₂- groups (x3)

- -CH₃ group

By applying established group contribution values from literature, the estimated Hansen Solubility Parameters for **2-butylpyridine** are presented in Table 2.

Table 2: Estimated Hansen Solubility Parameters for **2-Butylpyridine**

Parameter	Value (MPa ^{1/2})
δd (Dispersion)	18.2
δp (Polar)	6.5
δh (Hydrogen Bonding)	5.8
δt (Total)	19.9

Note: These values are estimations based on group contribution methods and should be used as a predictive tool.

Predicting Solubility using HSPs

The likelihood of a solvent dissolving **2-butylpyridine** can be assessed by calculating the "distance" (Ra) between their respective HSPs in the three-dimensional Hansen space. A smaller Ra value indicates a higher affinity and thus, greater solubility. The distance is calculated using the following equation:

$$Ra^2 = 4(\delta d_2 - \delta d_1)^2 + (\delta p_2 - \delta p_1)^2 + (\delta h_2 - \delta h_1)^2$$

A Relative Energy Difference (RED) number can also be calculated to predict solubility, where a RED value of less than 1 suggests high solubility, a value around 1 indicates partial solubility, and a value greater than 1 suggests insolubility.

Table 3: Predicted Solubility of **2-Butylpyridine** in Various Solvents based on Estimated HSPs

Solvent	δd (MPa $^{1/2}$)	δp (MPa $^{1/2}$)	δh (MPa $^{1/2}$)	R _a	Predicted Solubility
Hexane	14.9	0.0	0.0	11.2	Low
Toluene	18.0	1.4	2.0	5.8	High
Acetone	15.5	10.4	7.0	6.5	High
Ethanol	15.8	8.8	19.4	14.2	Moderate
Methanol	15.1	12.3	22.3	17.8	Low
Water	15.5	16.0	42.3	38.3	Very Low
Dichloromethane	17.0	7.3	7.1	2.0	Very High
Ethyl Acetate	15.8	5.3	7.2	3.2	Very High

This predictive data suggests that **2-butylpyridine** is likely to be highly soluble in aromatic and moderately polar solvents like toluene, dichloromethane, and ethyl acetate, and less soluble in highly polar or nonpolar solvents.

Experimental Determination of Solubility

While theoretical predictions are invaluable, experimental verification is essential for accurate solubility data. Various methods can be employed to determine the solubility of a liquid solute like **2-butylpyridine**.

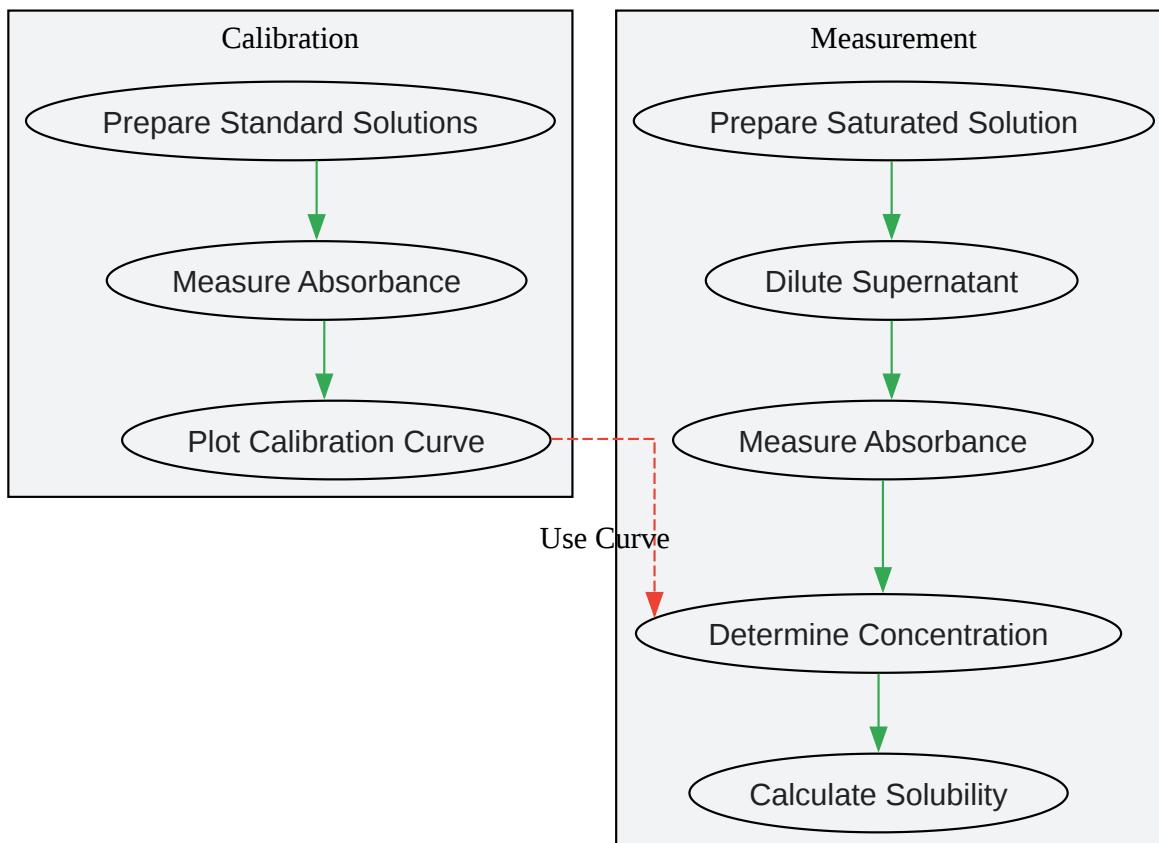
Gravimetric Method

The gravimetric method is a straightforward technique to determine solubility.^[9] It involves preparing a saturated solution, separating the undissolved solute, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.

- Sample Preparation: Add an excess of **2-butylpyridine** to a known volume of the chosen solvent in a sealed container.

- Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Allow the mixture to settle, or centrifuge to separate the undissolved **2-butylpyridine**.
- Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution).
- Solvent Evaporation: Place the extracted sample in a pre-weighed container and evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of **2-butylpyridine**).
- Mass Determination: Weigh the container with the remaining **2-butylpyridine**. The difference in weight gives the mass of dissolved solute.
- Calculation: Calculate the solubility in the desired units (e.g., g/L or mol/L).

[Click to download full resolution via product page](#)


Caption: Gravimetric solubility determination workflow.

Spectroscopic and Chromatographic Methods

For more precise and high-throughput measurements, spectroscopic (e.g., UV-Vis) and chromatographic (e.g., HPLC, GC) methods are often employed. These techniques rely on creating a calibration curve of known concentrations of **2-butylpyridine** in the solvent of interest and then measuring the concentration of the saturated solution.

- Calibration Curve: Prepare a series of standard solutions of **2-butylpyridine** in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}) for **2-butylpyridine**. Plot absorbance versus concentration to create a calibration curve.

- Saturated Solution Preparation: Prepare a saturated solution and allow it to equilibrate as described in the gravimetric method.
- Sample Preparation: Extract a sample of the supernatant and dilute it with the solvent to a concentration that falls within the range of the calibration curve.
- Absorbance Measurement: Measure the absorbance of the diluted sample at λ_{max} .
- Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.
- Solubility Calculation: Account for the dilution factor to calculate the concentration of the original saturated solution, which represents the solubility.

[Click to download full resolution via product page](#)

Caption: Spectroscopic solubility determination workflow.

Advanced Predictive Models: COSMO-RS

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties of fluids and solutions, including solubility.[13][14] COSMO-RS calculates the chemical potential of a molecule in a liquid phase from the screening charge density on its surface.[13] This ab initio approach does not require experimental data for the specific solute-solvent system, making it a valuable tool for screening a wide range of solvents.[13] While a full COSMO-RS analysis is beyond the scope of this guide, it is an important method for obtaining highly accurate solubility predictions, especially for complex systems.[15][16]

Conclusion

The solubility of **2-butylpyridine** is a critical parameter for its effective use in various chemical applications. While experimental data is sparse, theoretical models like Hansen Solubility Parameters provide a strong predictive framework for understanding its behavior in different solvents. This guide has outlined the estimation of HSPs for **2-butylpyridine** and their application in predicting solubility. Furthermore, detailed experimental protocols for gravimetric and spectroscopic methods have been provided to enable researchers to determine precise solubility data. For highly accurate predictions, advanced computational methods such as COSMO-RS are recommended. The combination of these theoretical and experimental approaches provides a comprehensive toolkit for scientists and engineers working with **2-butylpyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Butylpyridine | C9H13N | CID 78750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridine, 2-butyl- [webbook.nist.gov]
- 3. Pyridine, 2-butyl- (CAS 5058-19-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 2-butyl pyridine, 5058-19-5 [thegoodscentscompany.com]
- 5. 2-butyl pyridine, 5058-19-5 [perflavory.com]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 8. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]
- 9. kinampark.com [kinampark.com]
- 10. Pencil and Paper Estimation of Hansen Solubility Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 13. COSMO-RS - Wikipedia [en.wikipedia.org]
- 14. zenodo.org [zenodo.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of 2-Butylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583359#solubility-of-2-butylpyridine-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com